N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-2-(2-ethyl-1-benzofuran-3-yl)acetamide
Description
N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-2-(2-ethyl-1-benzofuran-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group substituted with a difluoromethyl group, and an acetamide moiety attached to a benzofuran ring. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-2-(2-ethyl-1-benzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2/c1-2-13-10(9-5-3-4-6-14(9)21-13)8-15(20)19-12-7-11(12)16(17)18/h3-6,11-12,16H,2,7-8H2,1H3,(H,19,20)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDJMFFTKVYYQS-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)CC(=O)NC3CC3C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC=CC=C2O1)CC(=O)N[C@H]3C[C@@H]3C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-2-(2-ethyl-1-benzofuran-3-yl)acetamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl ring is formed through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Benzofuran Synthesis: The benzofuran ring is synthesized through a cyclization reaction involving an ortho-hydroxyaryl ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-2-(2-ethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the benzofuran ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-2-(2-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The benzofuran ring can also participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
Bromomethyl methyl ether: Another compound with a similar functional group but distinct reactivity and uses.
Uniqueness
N-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-2-(2-ethyl-1-benzofuran-3-yl)acetamide is unique due to its combination of a cyclopropyl ring, difluoromethyl group, and benzofuran moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
